8-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid
Description
8-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a cyano group at the 8-position and a carboxylic acid moiety at the 2-position. This scaffold is notable for its pharmacological relevance, with derivatives exhibiting antiviral, antimicrobial, and anticancer activities .
Properties
IUPAC Name |
8-cyanoimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2/c10-4-6-2-1-3-12-5-7(9(13)14)11-8(6)12/h1-3,5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBCAETXRMMZMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α,β-unsaturated nitriles in the presence of a base. The reaction conditions often include heating the mixture to promote cyclization and formation of the imidazo[1,2-a]pyridine core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 8-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the cyano group to other functional groups such as amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the cyano group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
8-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the imidazo[1,2-a]pyridine core can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Key Observations:
- Synthetic Utility: Bromo and chloro derivatives are pivotal intermediates for Suzuki-Miyaura couplings, whereas the cyano group may participate in click chemistry or hydrolysis to carboxylic acids .
Common Precursors and Reaction Conditions
Imidazo[1,2-a]pyridine-2-carboxylic acids are typically synthesized via condensation of 2-aminopyridines with bromopyruvic acid or its esters. Key methods include:
In-Flask Synthesis: Example: 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid was synthesized in 72% yield via cyclization of 2-aminopyridin-3-ol with bromopyruvic acid in ethanol at 80°C . Limitation: Traditional methods require stepwise isolation, leading to lower efficiency .
Continuous Flow Synthesis: Advantage: A continuous flow approach using dimethylformamide (DMF) and p-toluenesulphonic acid (PTSA) at 125°C achieved >90% conversion in 10 minutes, enabling scalable production . Application: This method is adaptable to cyano-substituted derivatives, though specific data for 8-cyano remains unreported in the evidence.
Yield Comparison
*Note: Yields for halogenated derivatives are generally lower due to steric hindrance and competing side reactions.
Role of the Cyano Group
While direct bioactivity data for this compound is absent, its structural analogs suggest that the cyano group may:
- Enhance metabolic stability by resisting oxidative degradation.
- Improve target binding via dipole interactions or hydrogen bonding with residues in enzymatic pockets .
Biological Activity
Overview
8-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. The compound's unique structure, featuring a cyano group at the 8-position and a carboxylic acid group at the 2-position, contributes to its potential as a therapeutic agent in various medical applications.
Chemical Structure and Properties
The chemical structure of this compound allows for significant reactivity due to the presence of functional groups that can participate in various chemical reactions. This compound can undergo oxidation, reduction, and substitution reactions, making it versatile in synthetic chemistry and medicinal applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The cyano group can engage in hydrogen bonding with biological molecules, while the imidazo[1,2-a]pyridine core can interact with enzymes and receptors. Such interactions can modulate biochemical pathways, leading to observed biological effects such as:
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains by inhibiting bacterial DNA gyrase, an essential enzyme for bacterial replication.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through pathways involving cell cycle arrest and modulation of apoptosis-related proteins.
Antimicrobial Activity
Recent studies have highlighted the effectiveness of this compound against both Gram-positive and Gram-negative bacteria. A notable study reported the compound's inhibitory concentration (IC50) values against bacterial topoisomerases, which are critical for DNA replication:
| Compound | DNA Gyrase IC50 (μM) | Topoisomerase IV IC50 (μM) |
|---|---|---|
| This compound | 0.33 ± 0.02 | 4.41 ± 0.16 |
| Gepotidacin | 0.37 ± 0.02 | 0.24 ± 0.04 |
These results indicate a strong antibacterial potency, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections resistant to conventional antibiotics .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to inhibit cell proliferation in several cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death.
Case Studies
- Inhibition of Bacterial Growth : In a laboratory setting, this compound was tested against a panel of bacterial pathogens from the WHO's critical priority list. The compound exhibited significant antibacterial activity with minimal cytotoxicity towards human cells.
- Cancer Cell Line Studies : Studies on human breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, correlating with increased levels of pro-apoptotic markers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
